4-[benzyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
Description
This compound features a benzamide core with two distinct sulfamoyl substituents:
- 4-[Benzyl(ethyl)sulfamoyl]: A tertiary sulfonamide group with benzyl and ethyl substituents.
- N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}: A secondary sulfonamide linked to a pyrimidine ring (4-methyl substitution).
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O5S2/c1-3-32(19-21-7-5-4-6-8-21)39(36,37)25-13-9-22(10-14-25)26(33)30-23-11-15-24(16-12-23)38(34,35)31-27-28-18-17-20(2)29-27/h4-18H,3,19H2,1-2H3,(H,30,33)(H,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSDCYTXVJGYAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of Benzyl(ethyl)sulfamoyl Intermediate: This step involves the reaction of benzyl chloride with ethylamine and sulfamic acid under controlled conditions.
Coupling with 4-Methylpyrimidin-2-ylsulfamoylphenyl Intermediate: The intermediate is then coupled with 4-methylpyrimidin-2-ylsulfamoylphenyl using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Final Coupling to Form the Target Compound: The final step involves coupling the two intermediates under optimized conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-[benzyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Sulfamoyl Groups
Structural analogs differ in sulfamoyl substituents, influencing physicochemical properties and bioactivity. Key examples include:
Impact of Substituents :
Physicochemical Properties
Key physicochemical parameters for selected analogs:
Observations :
- Higher molecular weight correlates with increased complexity but may reduce solubility.
- Nitro-substituted analogs exhibit higher melting points, suggesting stronger crystalline packing .
Antifungal Activity
- LMM5 and LMM11 : 1,3,4-Oxadiazole derivatives with confirmed antifungal activity against Candida albicans via thioredoxin reductase inhibition .
Antioxidant Activity
- Pyrimidine-linked selenoyl analogs (e.g., Compound 1 in ): Demonstrated antioxidant activity due to selenium’s redox properties .
- Target Compound : Lacks selenium but may exhibit moderate antioxidant effects via aromatic radical scavenging.
Enzyme Inhibition
Biological Activity
The compound 4-[benzyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a sulfamoylbenzamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₉H₂₃N₄O₃S₂
- Molecular Weight : 405.55 g/mol
Structural Features
The compound features:
- A benzamide core.
- Sulfamoyl groups that are known for their antibacterial and anti-inflammatory properties.
- A pyrimidine moiety which may contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that sulfamoylbenzamide derivatives exhibit significant antitumor activities. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: In Vitro Antitumor Assays
| Compound | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| Compound B | HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
Antibacterial Activity
The compound's sulfamoyl groups suggest potential antibacterial properties. Research has shown that similar derivatives inhibit bacterial growth by interfering with folate synthesis pathways.
Case Study: Antibacterial Efficacy
Anti-inflammatory Activity
Sulfamoyl compounds are also recognized for their anti-inflammatory effects. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases.
The anti-inflammatory activity is often attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR of sulfamoylbenzamide derivatives is essential for optimizing their biological activity. Modifications in the benzamide structure can significantly influence potency and selectivity.
Key Findings from SAR Studies
- Substituent Effects : The presence of electron-withdrawing groups enhances biological activity.
- Chain Length : Increasing the length of the alkyl chain in the sulfamoyl group improves solubility and bioavailability.
- Pyrimidine Variants : Different substitutions on the pyrimidine ring can lead to varied biological profiles, making it a target for further optimization.
Q & A
Basic: What are the key synthetic challenges in preparing 4-[benzyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide?
Answer:
The synthesis involves multi-step reactions requiring precise control of sulfonamide coupling and protecting-group strategies. For example:
- Step 1: Sulfamoylation of the benzyl(ethyl)amine precursor with chlorosulfonic acid to form the sulfamoyl chloride intermediate.
- Step 2: Coupling with the benzamide core via nucleophilic substitution under basic conditions (e.g., triethylamine in DMF) .
- Step 3: Final introduction of the 4-methylpyrimidin-2-yl sulfamoyl group using a palladium-catalyzed cross-coupling reaction .
Key challenges: Avoiding over-sulfonation, managing steric hindrance during coupling, and ensuring regioselectivity in pyrimidine functionalization.
Basic: How can structural ambiguities in this compound be resolved using spectroscopic data?
Answer:
Critical spectroscopic methods include:
- 1H/13C NMR: Assign peaks for the benzamide carbonyl (~168 ppm), sulfamoyl groups (~120-130 ppm for S=O), and pyrimidine protons (distinct aromatic splitting patterns) .
- IR Spectroscopy: Confirm S=O stretches (~1350 cm⁻¹) and amide N-H stretches (~3300 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₃₁H₃₂N₆O₅S₂) with <2 ppm error .
Note: Discrepancies in reported melting points or spectral data require cross-validation with synthetic replicates .
Advanced: How to design experiments to address contradictory biological activity reports (e.g., antimicrobial vs. anticancer efficacy)?
Answer:
Contradictions may arise from assay conditions or cellular context. Mitigate this by:
- Dose-Response Profiling: Test across a wide concentration range (nM to μM) in both bacterial (e.g., S. aureus) and cancer cell lines (e.g., MCF-7) .
- Mechanistic Studies: Use fluorescence polarization assays to measure binding affinity to bacterial dihydrofolate reductase (DHFR) vs. human DHFR .
- Orthogonal Validation: Compare results from ATP-based viability assays (e.g., CellTiter-Glo) with apoptosis markers (e.g., Annexin V) .
Advanced: What computational strategies optimize this compound’s selectivity for kinase targets?
Answer:
- Molecular Docking: Screen against kinase homology models (e.g., EGFR, VEGFR) using Glide or AutoDock Vina to prioritize substituent modifications .
- QSAR Analysis: Corporate electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to enhance binding to hydrophobic kinase pockets .
- MD Simulations: Assess stability of the sulfamoyl-pyrimidine interaction with ATP-binding sites over 100-ns trajectories .
Basic: What are the recommended storage and handling protocols to ensure compound stability?
Answer:
- Storage: -20°C under argon in amber vials to prevent sulfamoyl hydrolysis and photodegradation .
- Solubility: Use DMSO for stock solutions (≥10 mM) and dilute in PBS (pH 7.4) for biological assays .
- Purity: Monitor via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient; retention time ~12.5 min) .
Advanced: How to resolve discrepancies in reported IC₅₀ values across independent studies?
Answer:
- Standardize Assay Conditions: Use identical cell lines, serum concentrations (e.g., 10% FBS), and incubation times (e.g., 72 hr) .
- Control for Batch Variability: Compare activity of in-house synthesized batches with commercial samples (if available) .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to pooled data from ≥3 independent replicates to identify outliers .
Basic: What functional groups are critical for this compound’s bioactivity?
Answer:
- Sulfamoyl Groups: Essential for hydrogen bonding with enzymatic active sites (e.g., DHFR) .
- Pyrimidine Ring: Modulates π-π stacking with aromatic residues in kinase targets .
- Benzamide Core: Influences logP and membrane permeability; substituents (e.g., methyl) adjust metabolic stability .
Advanced: What strategies improve in vivo pharmacokinetic properties without sacrificing potency?
Answer:
- Prodrug Design: Introduce ester moieties on the sulfamoyl group to enhance oral bioavailability .
- Metabolic Shielding: Replace labile ethyl groups with cyclopropyl to reduce CYP450-mediated oxidation .
- Nanoparticle Formulation: Encapsulate in PEGylated liposomes to prolong half-life and target tumor tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
